(2S)-oxetane-2-carboxylic acid
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Overview
Description
(2S)-Oxetane-2-carboxylic acid is a chiral, four-membered ring compound containing an oxetane ring and a carboxylic acid functional group. The oxetane ring is characterized by significant ring strain due to its small size, which makes it highly reactive. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-Oxetane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 3-hydroxypropanoic acid derivative, under acidic conditions. Another method involves the use of oxetane precursors that undergo ring-opening and subsequent functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S)-Oxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
(2S)-Oxetane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-oxetane-2-carboxylic acid involves its interaction with molecular targets through its reactive oxetane ring and carboxylic acid group. The ring strain in the oxetane ring facilitates its opening and reaction with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
(2R)-Oxetane-2-carboxylic acid: The enantiomer of (2S)-oxetane-2-carboxylic acid, with similar reactivity but different stereochemistry.
Oxetan-3-one: A related oxetane compound with a ketone functional group instead of a carboxylic acid.
Oxetane-3-carboxylic acid: Another oxetane derivative with the carboxylic acid group at a different position.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxetane ring and a carboxylic acid group. This combination of features imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S)-oxetane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241107-29-7 |
Source
|
Record name | (2S)-OXETANE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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